molecular formula C16H17NO5S2 B2812833 Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate CAS No. 919759-29-8

Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate

Cat. No. B2812833
M. Wt: 367.43
InChI Key: HAVKKEREZNFLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of thiophene derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

Antimicrobial Agents

Scientific Field

Microbiology Application Summary: The antimicrobial activity of thiophene compounds is harnessed to combat various bacterial and fungal infections. Methods of Application:

These applications highlight the versatility and significance of thiophene derivatives in various scientific fields. The compound “Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate” has potential uses across these areas, contributing to advancements in medicine, materials science, and more .

Antitumor Agents

Scientific Field

Oncology and Drug Discovery Application Summary: Thiophene derivatives are being developed as potential antitumor agents due to their cytotoxic activities. Methods of Application:

These additional applications further illustrate the broad spectrum of scientific research where “Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate” can be utilized, showcasing its potential in diverse therapeutic areas .

Dental Anesthesia

Scientific Field

Dentistry and Anesthesiology Application Summary: Thiophene derivatives are used in dental anesthesia due to their local anesthetic properties. Methods of Application:

These additional applications underscore the chemical versatility and potential of thiophene derivatives in a wide array of scientific and medical fields, offering promising avenues for future research and development .

properties

IUPAC Name

methyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-3-24(20,21)12-6-4-11(5-7-12)10-14(18)17-15-13(8-9-23-15)16(19)22-2/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVKKEREZNFLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.